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Pent-3-enal

Cat. No.: B15050306
CAS No.: 5604-55-7
M. Wt: 84.12 g/mol
InChI Key: WUCQRXWCJPCWTQ-NSCUHMNNSA-N
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Description

Structural Isomerism and Stereochemical Considerations in Unsaturated Aldehydes

The presence of a carbon-carbon double bond in unsaturated aldehydes like pent-3-enal introduces the possibility of both geometric and positional isomerism, which significantly influences their physical properties and chemical reactivity.

Due to the restricted rotation around the C=C double bond, this compound exists as two distinct geometric isomers: cis-(Z)-pent-3-enal and trans-(E)-pent-3-enal. wikipedia.orgnist.gov The prefixes cis (from the Latin for "on this side") and trans (from the Latin for "across") describe the relative orientation of the substituents attached to the double bond. wikipedia.org In (Z)-pent-3-enal, the higher priority groups (the ethyl and formylmethyl (B1220840) groups) are on the same side of the double bond, whereas in (E)-pent-3-enal, they are on opposite sides.

These distinct spatial arrangements lead to differences in their physical properties. Generally, for acyclic alkenes, trans isomers are more stable than their cis counterparts due to reduced steric strain. byjus.com This difference in stability often translates to variations in boiling points and melting points. For instance, trans isomers tend to have higher melting points due to their higher symmetry, which allows for more efficient packing in a crystal lattice. wikipedia.org Conversely, cis isomers often have slightly higher boiling points because they are more polar, leading to stronger intermolecular dipole-dipole forces. wikipedia.orgbyjus.com While specific experimental data for both isomers of this compound are not widely compiled, the general trends observed in analogous compounds like pent-2-ene can be insightful. wikipedia.orgbyjus.com

Table 1: General Physical Property Trends for cis- and trans-Isomers

Property cis-Isomer trans-Isomer Rationale
Stability Less stable More stable Increased steric hindrance in the cis configuration. byjus.com
Boiling Point Generally higher Generally lower cis isomers often have a net molecular dipole, leading to stronger intermolecular forces. wikipedia.org
Melting Point Generally lower Generally higher The higher symmetry of trans isomers allows for better crystal packing. wikipedia.org

| Solubility | Generally higher | Generally lower | The lower melting point and polarity of cis isomers can lead to higher solubility in inert solvents. byjus.com |

The synthesis of pentenals often presents a challenge in controlling the position of the carbon-carbon double bond, leading to the formation of a mixture of regioisomers: pent-2-enal, this compound, and pent-4-enal. The specific isomer obtained is highly dependent on the chosen synthetic route and reaction conditions.

One historical method, reported in 1944, involves the acid-catalyzed dehydration of pent-2-ene-1,4-diol, which yields a mixture of pent-2-enal and this compound. prepchem.com This lack of regioselectivity is a common issue in elimination reactions.

A more contemporary and industrially significant method is the hydroformylation (or oxo process) of 1,3-butadiene (B125203). wikipedia.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the diene system. The hydroformylation of butadiene, typically using rhodium or cobalt catalysts, primarily produces this compound. researchgate.net However, under certain catalytic conditions, the initially formed this compound can undergo isomerization to the thermodynamically less stable pent-4-enal. researchgate.net This isomerization is a crucial step in the industrial synthesis of adipic aldehyde (hexanedial), as the hydroformylation of pent-4-enal yields the desired linear C6 dialdehyde (B1249045). researchgate.netjuniperpublishers.comacs.org Controlling the delicate balance between hydroformylation and isomerization is key to achieving high selectivity for the desired product.

Table 2: Synthesis Methods and Regioisomeric Outcomes for Pentenals

Synthetic Method Starting Material Primary Pentenal Product(s) Key Considerations
Acid-Catalyzed Dehydration Pent-2-ene-1,4-diol Mixture of pent-2-enal and this compound Low regioselectivity. prepchem.com
Hydroformylation 1,3-Butadiene This compound Industrially important; catalyst choice is crucial for selectivity. researchgate.net

| Catalytic Isomerization | this compound | Pent-4-enal | Equilibrium often favors this compound; reaction conditions are tuned to shift equilibrium and facilitate subsequent reactions. researchgate.net |

Historical Context of Pentenal Chemistry in Synthetic Organic Methodology

The study of unsaturated aldehydes is deeply rooted in the broader history of organic synthesis. Early work, such as the 1944 report on the synthesis of pentenal mixtures from diols, highlights the foundational challenges in controlling selectivity in organic reactions. prepchem.com

A pivotal moment in the history of aldehyde synthesis was the discovery of the hydroformylation reaction, or "oxo synthesis," by Otto Roelen in 1938. wikipedia.org This process, which converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen) and a metal catalyst, revolutionized industrial organic chemistry. wikipedia.orgmt.com The initial work utilized cobalt catalysts, and the mechanism was later elucidated in the 1960s. wikipedia.org The subsequent development of more active and selective rhodium-based catalysts further expanded the scope and efficiency of this transformation. researchgate.net The application of hydroformylation to dienes like 1,3-butadiene provided a direct and atom-economical route to unsaturated aldehydes like this compound, marking a significant advancement over classical multi-step methods. chemicalbook.com This industrial process laid the groundwork for the large-scale production of C5 aldehydes, which serve as crucial intermediates for a wide range of secondary products.

Current Research Significance of this compound as a Chemical Precursor

This compound continues to be a molecule of high interest due to its utility as a versatile precursor in the synthesis of more complex molecules. Its dual functionality allows for a variety of selective transformations.

One of the most significant applications of this compound is in the industrial production of adipic acid and 1,6-hexanediol, which are monomers for the synthesis of nylon-6,6. juniperpublishers.com In this process, 1,3-butadiene is first hydroformylated to this compound. The this compound is then isomerized to pent-4-enal, which undergoes a second hydroformylation to produce adipic aldehyde. researchgate.netacs.org Subsequent oxidation or reduction of adipic aldehyde yields adipic acid or 1,6-hexanediol, respectively.

In the context of academic research, this compound is a valuable substrate for studying selective chemical transformations. For example, the aldehyde group can be selectively reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄), leaving the C=C double bond intact to yield pent-3-en-1-ol. shaalaa.com Conversely, catalytic hydrogenation with reagents like H₂/Ni can reduce both the aldehyde and the double bond to produce pentan-1-ol. shaalaa.com

Furthermore, as an α,β-unsaturated aldehyde (after isomerization to pent-2-enal) or a related unsaturated system, this compound derivatives are potential dienophiles in the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This powerful cycloaddition reaction allows for the rapid construction of six-membered rings, a common structural motif in many natural products and pharmaceuticals. The ability to form two new carbon-carbon bonds in a single, often stereocontrolled, step makes the Diels-Alder reaction a cornerstone of modern organic synthesis. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B15050306 Pent-3-enal CAS No. 5604-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5604-55-7

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(E)-pent-3-enal

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h2-3,5H,4H2,1H3/b3-2+

InChI Key

WUCQRXWCJPCWTQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC=O

Canonical SMILES

CC=CCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for Pent 3 Enal

Chemo- and Regioselective Preparations of Pent-3-enal

The conversion of a nitrile to an aldehyde is a crucial transformation in organic synthesis. For the preparation of this compound from its corresponding nitrile, Pent-3-enenitrile, the Stephen aldehyde synthesis offers a direct reduction pathway. brainly.com This reaction employs tin(II) chloride in the presence of hydrochloric acid to convert the nitrile group into an aldehyde. doubtnut.com

The reaction mechanism proceeds through several distinct steps:

Formation of Nitrilium Salt : Gaseous hydrogen chloride protonates the nitrogen atom of the nitrile (R-C≡N), forming a nitrilium salt ([R-C≡NH]⁺Cl⁻). byjus.com

Reduction : Tin(II) chloride acts as the reducing agent, donating a single electron to the nitrilium salt. This process reduces the salt. byjus.com

Formation of Aldimine Tin Chloride : The resulting intermediate precipitates from the solution as a stable aldimine tin chloride complex ([R-CH=NH₂]⁺[SnCl₃]⁻). wikipedia.orgbyjus.com

Hydrolysis : The final step involves the hydrolysis of the aldimine complex. The addition of water breaks down the intermediate, forming a hemiaminal, which readily eliminates ammonia to furnish the final aldehyde product (R-CHO) and ammonium chloride. wikipedia.orgaskfilo.com

This method is generally more efficient for aromatic nitriles; however, it remains a viable, classic method for the synthesis of aliphatic aldehydes like this compound from Pent-3-enenitrile. brainly.comwikipedia.org

Successful execution of the Stephen reduction requires careful control of reaction conditions to maximize the yield of the desired aldehyde. Historically, the process involved isolating the precipitated aldimine-tin chloride salt, washing it, and then hydrolyzing it. wikipedia.org However, it has been demonstrated that the hydrolysis can be performed directly in the reaction mixture without isolating the intermediate salt. wikipedia.org

Key parameters for optimization include:

Solvent : The reaction is typically carried out in an inert solvent, such as ethyl acetate, to facilitate the reaction between the gaseous HCl and the nitrile. byjus.com

Reagents : Anhydrous conditions are crucial until the final hydrolysis step to prevent premature reactions. The use of gaseous HCl is standard for the initial salt formation. byjus.com

Temperature : The reaction is often performed at or below room temperature to control the reaction rate and minimize side products.

Substrate : The electronic nature of the nitrile can influence the reaction's efficiency. Electron-donating groups tend to promote the formation of the aldimine tin chloride adduct, while electron-withdrawing groups may favor the formation of an amide chloride instead. wikipedia.org

For the specific conversion of Pent-3-enenitrile to this compound, the primary challenge is to achieve selective reduction of the nitrile group without affecting the carbon-carbon double bond. The mild conditions of the Stephen reduction are generally suitable for this purpose.

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 1,3-butadiene (B125203) is a significant atom-efficient route for producing C5 aldehydes, including this compound. sci-hub.boxrsc.org

The hydroformylation of 1,3-butadiene using rhodium-based catalysts is a well-studied process that leads to a mixture of isomeric mono-aldehydes. This compound is often the dominant initial product, formed alongside its isomer, pent-4-enal. acs.orgku.edu The reaction involves the reaction of butadiene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure and heat in the presence of a rhodium catalyst. acs.org

The reaction can proceed further, with the isomerization of this compound to pent-4-enal, followed by a second hydroformylation step to produce adipaldehyde (B86109) (1,6-hexanedial). acs.orgku.edu Therefore, controlling the reaction conditions and catalyst system is paramount to selectively obtaining this compound.

The choice of ligand coordinated to the rhodium center is the most critical factor influencing the activity and selectivity of the hydroformylation reaction.

Kuntz Catalyst System (Rh/TPPTS) : The Kuntz-Cornils catalyst consists of a rhodium precursor and a water-soluble phosphine (B1218219) ligand, triphenylphosphine trisulfonate (TPPTS). This system is famously used in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propylene. researchgate.net Its primary advantage is that the reaction occurs in a two-phase aqueous-organic system, allowing for the straightforward separation and recycling of the expensive water-soluble catalyst from the organic product phase. While primarily known for propylene hydroformylation, the principles of aqueous biphasic catalysis are applicable to other olefins.

Rh/DIOP : The DIOP ligand [2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] is a chiral bidentate phosphine ligand. Rhodium complexes with DIOP have been investigated for the hydroformylation of 1,3-butadiene, often with the goal of maximizing the yield of adipaldehyde. acs.org However, this compound is a key intermediate in this process. ku.edu The use of bidentate phosphine ligands like DIOP can influence the regioselectivity of the initial hydroformylation step. researchgate.net Studies show that at 60 °C and 10 bar of syngas, a Rh/DIOP system can achieve a chemoselectivity towards dialdehydes of 75–100%. acs.orgresearchgate.net

Rh/TPP : Triphenylphosphine (TPP) is a common monodentate phosphine ligand used in homogeneous catalysis. Rh/TPP catalyst systems are also effective for the hydroformylation of butadiene. Compared to more complex bidentate ligands, TPP is less expensive but can offer different selectivity profiles. Research indicates that even a simple Rh/TPP catalyst can achieve high selectivity for C5 aldehydes. For instance, in CO₂-expanded media, a Rh/TPP complex achieved an adipaldehyde selectivity of up to 85%, highlighting its effectiveness in the hydroformylation cascade that proceeds via this compound. acs.orgresearchgate.net

Interactive Data Table: Comparison of Catalyst Systems for 1,3-Butadiene Hydroformylation

Catalyst SystemLigand TypeTypical ConditionsKey Findings and SelectivityCitations
Kuntz Catalyst Water-Soluble Phosphine (TPPTS)Biphasic (Aqueous/Organic)Enables easy catalyst separation and recycling; a foundational system for industrial hydroformylation. researchgate.net
Rh/DIOP Bidentate Phosphine60-80 °C, 10-20 bar syngasEffective for the formation of C6 dialdehydes, with this compound as a crucial intermediate. Turnover frequencies are generally greater than with Rh/TPP under similar conditions. acs.orgacs.orgresearchgate.netresearchgate.net
Rh/TPP Monodentate Phosphine60-90 °C, 10-80 bar syngasA standard catalyst system capable of high selectivity. Its performance can be significantly enhanced in CO₂-expanded media. acs.orgacs.orgresearchgate.net
Rhodium-Catalyzed Hydroformylation of 1,3-Butadiene

Aldol (B89426) Condensation Strategies for this compound Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be employed for the synthesis of α,β-unsaturated aldehydes and ketones. This strategy typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield the unsaturated product.

The synthesis of this compound can be envisioned through the dehydration of a suitable β-hydroxy aldehyde precursor. One such precursor is 4-hydroxypentanal. The elimination of a water molecule from this compound can lead to the formation of a carbon-carbon double bond. Depending on which adjacent proton is removed, this dehydration can result in either this compound or its isomer, pent-2-enal.

The reaction conditions, particularly temperature and the nature of the catalyst (acidic or basic), can influence the ratio of the two products. While the thermodynamically favored product, pent-2-enal, is typically the major product, it is sometimes possible to favor the formation of the kinetic product under certain conditions. quora.com However, the strong driving force for the formation of the conjugated system often makes the selective synthesis of this compound via this route challenging.

Table 2: Comparison of Dehydration Products of 4-Hydroxypentanal

ProductStructureConjugationThermodynamic Stability
Pent-2-enalCH₃CH₂CH=CHCHOConjugatedMore Stable (Major Product)
This compoundCH₃CH=CHCH₂CHONon-conjugatedLess Stable (Minor Product)

Vapor-phase aldol condensation represents an alternative approach to conducting these reactions, often utilizing solid acid or base catalysts. researchgate.net This method can offer advantages in terms of catalyst separation and potential for continuous processing. The general reactivity of aldehydes in such condensations can be illustrated by the reaction of formaldehyde (B43269) with other aldehydes. For instance, the vapor-phase condensation of formaldehyde and acetaldehyde has been investigated for the synthesis of acrolein. researchgate.net

The catalytic activity in these reactions often depends on a balance between the acidic and basic properties of the catalyst. researchgate.net While a direct synthesis of this compound via a vapor-phase condensation involving formaldehyde is not explicitly detailed, the general principles of aldehyde reactivity suggest that a reaction between an appropriate C4 aldehyde and formaldehyde could potentially lead to a C5 unsaturated aldehyde. However, controlling the regioselectivity to favor the non-conjugated this compound would remain a significant challenge due to the inherent stability of the conjugated isomers that are also likely to be formed.

Dehydration of Beta-Hydroxy Aldehyde Precursors (e.g., 4-Hydroxypentanal)

Transformations from Unsaturated Diols (e.g., Pent-2-ene-1,4-diol)

The conversion of unsaturated diols represents a significant pathway for the synthesis of unsaturated aldehydes. One key precursor for this compound is Pent-2-ene-1,4-diol. This process typically involves a rearrangement reaction, often facilitated by a catalyst.

The acid-catalyzed rearrangement of certain unsaturated diols is a known method for producing unsaturated aldehydes. However, this approach often leads to a lack of selectivity, yielding a mixture of isomeric products. When Pent-2-ene-1,4-diol is treated with dilute sulfuric acid or a combination of phosphoric acid and water, it undergoes a rearrangement to form a mixture of aldehydes. prepchem.com This reaction produces both Pent-2-enal and this compound. prepchem.com

Table 1: Products of Acid-Catalyzed Rearrangement of Unsaturated Diols
Starting DiolCatalyst/ReagentsResulting Aldehyde ProductsReference
Pent-2-ene-1,4-diolDilute Sulfuric Acid or Phosphoric Acid/WaterMixture of Pent-2-enal and this compound prepchem.com
Hex-2-ene-1,4-diolDilute Sulfuric Acid or Phosphoric Acid/WaterMixture of Hex-2-enal and Hex-3-enal prepchem.com
2,3-dimethylbut-2-ene-1,4-diolDilute Sulfuric Acid or Phosphoric Acid/WaterMixture of 2,3-dimethylbut-2-enal and 2,3-dimethylbut-3-enal prepchem.com
Data derived from research on the acid-catalyzed rearrangement of unsaturated diols. prepchem.com

Emerging Green Chemistry Approaches for this compound Synthesis

In line with the principles of sustainable chemistry, research is exploring more environmentally friendly methods for the synthesis of aldehydes, which can be applied to this compound production. nih.goveurekalert.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies applicable to unsaturated aldehyde synthesis include:

Use of Solid Catalysts: Employing recyclable solid catalysts like zeolites or KF/alumina can simplify product purification, minimize corrosive waste, and allow for continuous flow processes. researchgate.netscielo.br

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids or glycerin can reduce environmental impact. scielo.brnih.gov Some reactions can even be performed under solvent-free conditions. scielo.br

Catalytic Oxidation: Developing selective oxidation processes that use clean oxidants like air or oxygen, potentially activated by light (photocatalysis), can replace traditional stoichiometric oxidants that generate significant waste. eurekalert.org For instance, the oxidation of alcohols to aldehydes using nitrogen dioxide gas has been shown to be a waste-free process where the gaseous byproducts are converted to nitric acid. nih.gov

Table 2: Overview of Green Chemistry Strategies for Aldehyde Synthesis
Green ApproachDescriptionPotential Advantages for this compound Synthesis
Heterogeneous CatalysisUse of solid catalysts (e.g., zeolites) that are easily separated from the reaction mixture. researchgate.netSimplified purification, catalyst reusability, potential for continuous manufacturing.
Alternative SolventsEmploying non-toxic, recyclable solvents like glycerin or using solvent-free conditions. scielo.brReduced VOC emissions, lower toxicity, and improved process safety.
Aerobic OxidationUsing molecular oxygen from the air as the primary oxidant, often with a catalyst. eurekalert.orgHigh atom economy, reduced cost, and water as the primary byproduct.
BiocatalysisUtilizing enzymes or whole-cell systems to perform specific chemical transformations.High selectivity, mild reaction conditions (ambient temperature and pressure), and reduced byproduct formation.

Industrial-Scale Synthesis Considerations for this compound and its Precursors

The commercial production of unsaturated aldehydes requires careful consideration of process design, safety, and economics. google.com For this compound, scaling up a synthetic route involves addressing several key factors.

Catalyst Selection and Cost: The choice of catalyst is critical. For industrial applications, catalysts must be robust, highly active, selective, and cost-effective. For vapor-phase processes, factors like catalyst lifetime and resistance to poisoning are paramount.

Reactor Design: The synthesis of unsaturated aldehydes can be performed in various reactor types, including continuous stirred-tank reactors (CSTRs) or fixed-bed reactors for vapor-phase reactions. google.com The design must ensure efficient heat and mass transfer to control the reaction and maximize yield.

Process Control and Safety: Aldehyde autoxidation can be a safety concern, and processes must be designed to manage this risk. eurekalert.org Continuous monitoring of temperature, pressure, and reactant concentrations is essential for safe and efficient operation.

Downstream Processing: The separation and purification of the final product are major cost drivers. For reactions that produce mixtures, such as the acid-catalyzed rearrangement of diols, efficient distillation or extraction techniques are required to achieve the desired product purity. prepchem.com The detoxification of α,β-unsaturated aldehydes is an important consideration, often involving pathways like oxidation to carboxylic acids or conjugation with glutathione.

Table 3: Key Considerations for Industrial Production of Unsaturated Aldehydes
FactorIndustrial ConsiderationRelevance to this compound Synthesis
Raw Material SourcingAvailability, cost, and purity of precursors like Pent-2-ene-1,4-diol.Directly impacts the economic viability of the entire process.
Reaction TypeChoice between batch or continuous processing. Continuous processes are often preferred for large-scale production due to better consistency and efficiency. google.comA continuous vapor-phase catalytic process could offer advantages in throughput and control.
Energy ConsumptionHeating, cooling, and separation processes can be energy-intensive.Optimizing reaction conditions (e.g., lower temperatures) and using efficient separation technologies are crucial for cost reduction.
Waste ManagementTreatment and disposal of byproducts and spent catalysts.Green chemistry approaches that minimize waste are highly desirable to reduce environmental impact and disposal costs.

Mechanistic Investigations of Pent 3 Enal Transformations

Carbonyl Group Reactivity of Pent-3-enal

The aldehyde functional group in this compound is a primary site for nucleophilic attack and reduction. Understanding the selective transformation of this group in the presence of a C=C double bond is crucial for synthetic applications.

Selective Reduction Pathways of the Aldehyde Functionality

The selective reduction of the aldehyde in α,β-unsaturated compounds is a common challenge in organic synthesis. The choice of reducing agent and reaction conditions dictates the outcome, allowing for the targeted synthesis of either unsaturated or saturated alcohols.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes. dalalinstitute.comrsc.org In the case of this compound, LiAlH₄ can selectively reduce the aldehyde group to a primary alcohol, yielding Pent-3-en-1-ol, while leaving the carbon-carbon double bond intact. shaalaa.com This selectivity is achieved through a 1,2-nucleophilic addition of a hydride ion to the carbonyl carbon. dalalinstitute.com

The generally accepted mechanism involves the transfer of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent workup with an aqueous acid (H₃O⁺) protonates the alkoxide to furnish the final product, Pent-3-en-1-ol. dalalinstitute.comyoutube.com The reaction's selectivity for the carbonyl group over the alkene is attributed to the hard nature of the hydride nucleophile, which preferentially attacks the harder electrophilic center of the carbonyl carbon.

Reaction Scheme: Reduction of this compound with LiAlH₄

ReactantReagentProduct
This compound1. LiAlH₄ 2. H₃O⁺Pent-3-en-1-ol

This interactive data table summarizes the transformation of this compound to Pent-3-en-1-ol using Lithium Aluminum Hydride.

Catalytic hydrogenation using reagents like hydrogen gas (H₂) over a nickel (Ni) catalyst is another method for reducing aldehydes. However, in the case of unsaturated aldehydes like this compound, this method is generally less selective than hydride reduction. shaalaa.com The use of H₂/Ni typically leads to the reduction of both the aldehyde functionality and the carbon-carbon double bond, resulting in the formation of the saturated alcohol, Pentan-1-ol. shaalaa.com

The lack of selectivity arises from the ability of the nickel catalyst to adsorb and activate both the C=O and C=C double bonds. The reaction proceeds through the addition of hydrogen atoms across both multiple bonds. mdpi.com While achieving selective hydrogenation of the carbonyl group in the presence of a C=C bond is challenging with standard H₂/Ni systems, modifying the catalyst or reaction conditions can sometimes influence the product distribution. mdpi.com For instance, the use of bimetallic catalysts or specific reaction parameters can enhance the selectivity towards the unsaturated alcohol, though complete selectivity is often difficult to achieve. mdpi.com

Comparative Reduction of this compound

Reducing AgentPredominant ProductSelectivity
LiAlH₄/H₃O⁺Pent-3-en-1-olHigh for C=O reduction
H₂/NiPentan-1-olLow, reduces both C=O and C=C

This interactive data table compares the outcomes of reducing this compound with different reagents.

Aldol (B89426) Condensation Reactions Involving this compound

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. ncert.nic.in this compound, possessing α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can undergo both self-condensation and cross-aldol reactions.

In the presence of a base, this compound can undergo self-aldol condensation. The reaction is initiated by the deprotonation of an α-hydrogen by a base to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of this compound. The resulting β-hydroxy aldehyde intermediate can then undergo dehydration to yield a more conjugated, higher unsaturated aldehyde.

The formation of 2-Propenylheptadienal from the self-condensation of this compound proceeds through this pathway. The enolate of this compound attacks another molecule of this compound, leading to an aldol addition product. Subsequent elimination of a water molecule results in the formation of the conjugated diene aldehyde, 2-Propenylheptadienal. The driving force for the dehydration step is the formation of an extended conjugated system.

Cross-aldol reactions involve the condensation of two different carbonyl compounds. When this compound is reacted with other aldehydes or ketones, a mixture of products is possible, including self-condensation products of each reactant and the cross-condensation products. To achieve a higher yield of a specific cross-aldol product, reaction conditions can be optimized, for instance, by using a non-enolizable aldehyde or ketone as one of the reaction partners.

For example, in a reaction with a non-enolizable aldehyde like benzaldehyde, the enolate can only be formed from this compound. This enolate would then preferentially attack the carbonyl group of benzaldehyde, leading to a specific cross-aldol product. Similarly, reactions with other carbonyl compounds such as formaldehyde (B43269) or acetone (B3395972) would proceed via the formation of the this compound enolate, which then attacks the carbonyl carbon of the other reactant. The initial aldol addition product can subsequently dehydrate to form an α,β-unsaturated aldehyde or ketone. The specific structure of the final product depends on the structure of the reacting partner and the regioselectivity of the dehydration step.

Catalytic Strategies and Stereocontrol in Aldol Processes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. In the context of this compound, it acts as the electrophilic aldehyde partner. Achieving stereocontrol in these reactions is a significant objective, and various catalytic strategies have been developed to this end. nih.gov

Modern asymmetric aldol reactions can be broadly categorized into metal-catalyzed and organocatalyzed methods. researchgate.net

Metal-Catalyzed Aldol Reactions: Chiral Lewis acids are employed to activate the aldehyde and control the facial selectivity of the nucleophilic attack. msu.edu The Lewis acid coordinates to the carbonyl oxygen of this compound, enhancing its electrophilicity and creating a stereochemically defined environment. The geometry of the enolate (E or Z) and the nature of the metal and its ligands are crucial in determining the stereochemical outcome (syn or anti) of the aldol adduct. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the diastereoselectivity of these reactions. libretexts.orgresearchgate.net

Organocatalyzed Aldol Reactions: This approach utilizes small organic molecules, often chiral amines, to catalyze the aldol reaction. A common mechanism is enamine catalysis, where the catalyst reacts with the ketone donor to form a nucleophilic enamine intermediate. nih.govyoutube.com This enamine then attacks the aldehyde (this compound). Proline and its derivatives are highly effective catalysts, capable of providing excellent enantioselectivity through a well-organized hydrogen-bonded transition state. youtube.com This transition state assembly directs the approach of the aldehyde to one face of the enamine, controlling the absolute stereochemistry of the newly formed stereocenters. youtube.comresearchgate.net

Catalyst TypeCatalyst ExampleGeneral MechanismKey Stereocontrol Element
Metal-Catalyzed (Lewis Acid)Chiral Boron or Titanium ComplexesCoordination to aldehyde carbonyl, activation towards nucleophilic attack.Formation of a rigid, chair-like Zimmerman-Traxler transition state. libretexts.org
Organocatalyzed (Enamine)(S)-ProlineFormation of a chiral enamine intermediate from the ketone donor. nih.govHydrogen bonding directs the facial approach of the aldehyde electrophile. youtube.com

Oxidation Reactions of this compound

The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid, yielding pent-3-enoic acid, without affecting the carbon-carbon double bond. The choice of oxidizing agent is critical to prevent unwanted side reactions, such as the cleavage of the double bond.

While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or acidic dichromate can oxidize aldehydes, they may also react with the alkene moiety. askiitians.com Milder, more selective reagents are therefore preferred for this transformation. Reagents commonly used for the oxidation of aldehydes to carboxylic acids include:

Tollens' Reagent ([Ag(NH₃)₂]⁺): A classic method for aldehyde oxidation.

Fehling's or Benedict's Solution (Cu²⁺ in basic solution): Another traditional method.

Potassium Dichromate (K₂Cr₂O₇) in Acidic Solution: Can be used under controlled conditions. gauthmath.com

Chromic Anhydride in Glacial Acetic Acid: An effective oxidizing agent for this conversion. askiitians.comgauthmath.com

The reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH), preserving the C=C double bond at the 3-position.

Unsaturated aldehydes are emitted into the atmosphere from various biogenic and anthropogenic sources. Their atmospheric lifetime and transformation are primarily governed by reactions with key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). harvard.edu

Studies on similar unsaturated aldehydes provide insight into the atmospheric fate of this compound.

Reaction with OH Radicals: The reaction with hydroxyl radicals is a dominant removal pathway during the daytime. harvard.edu For unsaturated aldehydes, the reaction proceeds almost exclusively via the electrophilic addition of the OH radical to the carbon-carbon double bond. This addition leads to the formation of a hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical dictates the final product distribution, which can include smaller carbonyl compounds and secondary organic aerosols.

Reaction with Ozone (Ozonolysis): The reaction of this compound with ozone leads to the cleavage of the carbon-carbon double bond. The mechanism involves the initial formation of a primary ozonide (a molozonide), which is unstable and rapidly rearranges to a Criegee intermediate and a carbonyl compound. The Criegee intermediate is a key species that can react further in the atmosphere, contributing to the formation of OH radicals and other oxidation products. researchgate.netnih.gov The expected primary products from the ozonolysis of this compound would be propanal and glyoxal.

Carbon-Carbon Double Bond Reactivity in this compound

The selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde without reducing the aldehyde group is a challenging but important transformation.

Standard catalytic hydrogenation conditions, such as using hydrogen gas (H₂) with catalysts like Nickel (Ni), Palladium on Carbon (Pd/C), or Platinum (Pt), typically result in the reduction of both the alkene and the aldehyde functionalities, yielding the corresponding saturated alcohol (pentan-1-ol).

However, achieving selective hydrogenation of the C=C bond is possible using specialized catalytic systems. These methods often rely on steric and electronic differentiation between the two functional groups. researchgate.netresearchgate.net

Catalyst Poisoning: Using a catalyst like Pd/C with a "poison," such as diphenylsulfide, can deactivate the catalyst towards aldehyde reduction while still allowing for alkene hydrogenation. organic-chemistry.org

Transition Metal Complexes: Homogeneous catalysts, such as certain rhodium researchgate.net or cobalt mdpi.com pincer complexes, have been developed to exhibit high chemoselectivity for the hydrogenation of the C=C bond in the presence of a C=O bond. mdpi.com

Alternative Hydrogen Sources: Transfer hydrogenation, using hydrogen donors like ethanol (B145695) or isopropanol (B130326) in the presence of a suitable catalyst, can also favor the selective reduction of the olefin. organic-chemistry.org

Reagent/CatalystSelectivityProduct from this compound
H₂/Ni (standard conditions)Low (reduces both C=C and C=O)Pentan-1-ol
Pd/C with catalyst poison (e.g., diphenylsulfide)High (selective for C=C)Pentanal
Rhodium or Cobalt Pincer ComplexesHigh (selective for C=C)Pentanal

The π-electrons of the carbon-carbon double bond in this compound are nucleophilic and can react with electrophiles in electrophilic addition reactions. unacademy.com A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr).

The mechanism proceeds in two steps:

Electrophilic Attack: The π-bond of the alkene attacks the electrophilic hydrogen of HBr, forming a C-H bond and a carbocation intermediate. libretexts.orgyoutube.com

Nucleophilic Attack: The resulting bromide ion (Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. unacademy.com

The regioselectivity of this addition is governed by the stability of the carbocation intermediate (Markovnikov's Rule). chemistrysteps.commasterorganicchemistry.com For this compound, two possible carbocations can be formed upon protonation of the double bond. The electron-withdrawing effect of the distant aldehyde group will influence the relative stability of these carbocations. The proton will add to the carbon atom that results in the more stable carbocation, and the bromide will then add to the positively charged carbon. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, the carbocation formed further away from it (at C-3) would be less destabilized than one closer to it (at C-4). Therefore, the addition of the bromide ion is expected to preferentially occur at the C-3 position.

Electrophilic Addition Reactions to the Alkene

Halogenation Mechanisms and Product Regioselectivity

The halogenation of this compound involves the electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the carbon-carbon double bond. The mechanism is initiated by the interaction of the π electrons of the alkene with the halogen molecule. This interaction induces a dipole in the halogen molecule, leading to the formation of a cyclic halonium ion intermediate.

The presence of the electron-withdrawing aldehyde group (-CHO) deactivates the double bond towards electrophilic attack compared to a simple alkene. This effect influences the rate of the reaction. The reaction proceeds via the following steps:

Formation of a π-complex: The halogen molecule approaches the double bond of this compound, forming a temporary, unstable π-complex.

Formation of a Halonium Ion: The π-complex collapses as one halogen atom forms a three-membered ring with the two carbon atoms of the original double bond, expelling a halide ion. This cyclic intermediate is known as a halonium ion (e.g., a bromonium or chloronium ion).

Nucleophilic Attack: The halide ion, acting as a nucleophile, attacks one of the carbon atoms of the halonium ion from the side opposite to the ring. This backside attack results in the opening of the ring and leads to an anti-addition of the two halogen atoms across the double bond.

Regioselectivity: In the case of an unsymmetrical alkene, the subsequent nucleophilic attack would typically occur at the more substituted carbon. However, in this compound (CH₃-CH=CH-CH₂-CHO), the carbons of the double bond are similarly substituted. The electronic effect of the distant aldehyde group is modest, meaning the attack of the halide ion can occur at either C-3 or C-4, potentially leading to a mixture of regioisomers. The primary product is the dihalogenated aldehyde.

Reactant Reagent Intermediate Product Stereochemistry
This compoundBr₂Cyclic Bromonium Ion3,4-DibromopentanalAnti-addition
This compoundCl₂Cyclic Chloronium Ion3,4-DichloropentanalAnti-addition
Hydroformylation of Dienic Precursors (e.g., 1,3-Butadiene) to Yield this compound

This compound is a significant product derived from the hydroformylation of 1,3-butadiene (B125203). This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For dienes like 1,3-butadiene, the reaction is more complex but offers a direct route to unsaturated aldehydes. Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly effective for this transformation.

The reaction mechanism using a rhodium catalyst generally involves the following key steps:

Ligand Dissociation: An active catalytic species is formed, typically involving the dissociation of a CO ligand from the rhodium complex.

Olefin Coordination: 1,3-butadiene coordinates to the rhodium center.

Hydride Migration: A rhodium-hydride bond is cleaved, and the hydride migrates to the coordinated butadiene, forming a rhodium-allyl intermediate. This step is crucial for selectivity.

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-carbon bond.

Reductive Elimination: The final step is the reductive elimination of the aldehyde product, this compound, and regeneration of the active rhodium-hydride catalyst.

Research has shown that this compound is often the dominant initial product of 1,3-butadiene hydroformylation. researchgate.net The stable η3-crotyl complex, which is an intermediate, is key in this process. researchgate.net Under catalytic conditions, this intermediate can lead to the formation of this compound. researchgate.net Subsequent isomerization can convert this compound to other isomers like pent-4-enal or pent-2-enal, which can then be further hydroformylated to produce adipaldehyde (B86109), a valuable polymer precursor. researchgate.netresearchgate.net

Catalyst System Ligand Type Primary Product Key Intermediate Reference
Rhodium-basedTriptycene-derived bisphosphite3-Pentenal(κ2-L)Rh(η3-crotyl)(CO) researchgate.net
Rhodium/DIOPDiphosphineAdipaldehyde (from pentenal isomers)- researchgate.netfigshare.com
Rhodium/TPPMonophosphineAdipaldehyde (from pentenal isomers)- researchgate.net

Sigmatropic Rearrangements Involving this compound Derivatives

Claisen Rearrangements (e.g., Johnson-Claisen on related allylic alcohols)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orglibretexts.org While this compound itself does not directly undergo a Claisen rearrangement, its derivatives, particularly related allylic alcohols, are key substrates for variations of this reaction.

The Johnson-Claisen rearrangement is a highly relevant example. libretexts.orgnumberanalytics.com This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester. numberanalytics.com The general mechanism involves the reaction of an allylic alcohol with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orglibretexts.org

The key steps are:

Formation of a Ketene (B1206846) Acetal (B89532): The allylic alcohol reacts with the orthoester to form a mixed ketene acetal intermediate.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This intermediate undergoes a concerted pericyclic rearrangement where the allyl group migrates, forming a new carbon-carbon bond and shifting the double bond. This step proceeds through a highly ordered, chair-like transition state. mychemblog.com

Product Formation: The rearrangement yields a stable γ,δ-unsaturated ester.

For a derivative related to this compound, such as pent-2-en-1-ol , the Johnson-Claisen rearrangement would proceed to form an ester with a newly formed C-C bond, demonstrating a powerful method for elongating the carbon chain and introducing functional complexity.

Influence of Substituent Effects (e.g., steric vs. electronic) on Rearrangement Pathways

The outcome and rate of Claisen rearrangements are significantly influenced by substituents on the allylic framework. These effects can be broadly categorized as steric and electronic.

Steric Effects: The bulkiness of substituents can dictate the stereochemistry of the product. The rearrangement preferentially proceeds through a transition state that minimizes steric hindrance. For instance, bulky substituents will favor positions in the chair-like transition state that are equatorial rather than axial, thereby controlling the diastereoselectivity of the newly formed stereocenters. nih.gov The presence of a substituent at the α-position of the starting ketone has been shown to be crucial for the efficiency of certain Claisen rearrangements. nih.gov

Electronic Effects: The electronic nature of substituents can accelerate or decelerate the reaction rate. Electron-donating groups on the vinyl ether portion of the rearranging system can accelerate the reaction by stabilizing the electron-deficient transition state. acs.org Conversely, electron-withdrawing groups can have the opposite effect. In aromatic Claisen rearrangements, the position of substituents on the ring can direct the regioselectivity of the allyl group migration (ortho vs. para). wikipedia.orglibretexts.org For example, electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho position, while electron-donating groups direct it to the para position. wikipedia.orglibretexts.org

Substituent Position Effect Type Influence on Rearrangement Example
C-4 of Allylic AlcoholSteric/ElectronicCan influence regioselectivity. acs.orgacs.org
C-6 of Vinyl EtherElectronicDonor substituents accelerate the reaction. acs.org
Aromatic Ring (meta)ElectronicElectron-withdrawing groups favor ortho-product; electron-donating groups favor para-product. wikipedia.orglibretexts.org

Multi-functional Reactivity and Chemoselectivity Challenges in this compound Transformations

This compound is a bi-functional molecule, containing both a carbon-carbon double bond and an aldehyde functional group. This dual reactivity presents significant challenges in chemoselectivity, where the goal is to have a reagent react with one functional group while leaving the other intact.

The aldehyde group is electrophilic at the carbonyl carbon and can undergo nucleophilic addition. It is also susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. The C=C double bond is nucleophilic and primarily undergoes electrophilic addition reactions.

The challenge of chemoselectivity is evident in reduction reactions:

Selective Aldehyde Reduction: Strong reducing agents that are also selective for carbonyls, such as Lithium Aluminium Hydride (LiAlH₄), can reduce the aldehyde group to a primary alcohol (pent-3-en-1-ol) without affecting the double bond. shaalaa.comdoubtnut.com

Complete Reduction: Catalytic hydrogenation using reagents like H₂/Ni is less selective and will reduce both the aldehyde and the carbon-carbon double bond, yielding the saturated alcohol, pentan-1-ol. shaalaa.comdoubtnut.com

Similarly, selective oxidation or electrophilic addition requires careful choice of reagents and reaction conditions to avoid unwanted side reactions with the other functional group. For example, protecting the aldehyde group as an acetal would allow for selective reactions at the double bond, after which the aldehyde can be deprotected. The ability to control which functional group reacts is crucial for the utility of this compound as a building block in complex organic synthesis.

Reagent Target Functional Group Product Reference
LiAlH₄ / H₃O⁺Aldehyde (-CHO)Pent-3-en-1-ol shaalaa.comdoubtnut.com
H₂ / NiAldehyde (-CHO) and Alkene (C=C)Pentan-1-ol shaalaa.comdoubtnut.com
SnCl₂, HClNitrile (-CN) of precursorThis compound brainly.com

Pent 3 Enal As a Strategic Building Block in Complex Chemical Synthesis

Precursor to Polymer Monomers and Intermediates

The industrial significance of pent-3-enal is notably highlighted by its role as a precursor in the synthesis of key polymer intermediates, particularly for the production of polyamides like Nylon-6,6.

Synthesis of Adipaldehyde (B86109) from this compound Isomers

Adipaldehyde is a crucial dialdehyde (B1249045) intermediate that can be synthesized from isomers of this compound through a process known as hydroformylation. The primary industrial route to this compound is the rhodium-catalyzed hydroformylation of 1,3-butadiene (B125203), which yields a mixture of C5-monoaldehydes, predominantly consisting of trans- and cis-pent-3-enal.

A subsequent, second hydroformylation step is employed to convert this compound into adipaldehyde. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond. Research has shown that while both this compound and its isomer pent-4-enal can be converted to adipaldehyde, pent-4-enal is often the preferred isomer for achieving high selectivity to the desired linear dialdehyde. Therefore, the catalytic isomerization of the more readily available this compound to pent-4-enal is a key consideration in optimizing the synthesis of adipaldehyde. Rhodium-based catalyst systems, particularly those with specific phosphine (B1218219) ligands like DIOP, have been shown to effectively catalyze the hydroformylation of butadiene with high selectivity towards adipaldehyde formation.

The reaction pathway can be summarized as follows:

First Hydroformylation: 1,3-Butadiene is converted to a mixture of pentenal isomers, with this compound being the major product.

Isomerization (Optional but often beneficial): this compound is isomerized to pent-4-enal.

Second Hydroformylation: The pentenal isomer undergoes a second hydroformylation to yield adipaldehyde.

Table 1: Key Reactions in the Synthesis of Adipaldehyde from 1,3-Butadiene

StepReactant(s)Catalyst System (Example)Major Product(s)
1. First Hydroformylation 1,3-Butadiene, CO, H₂Rhodium-based catalystsThis compound isomers
2. Isomerization This compoundRhodium-based catalystsPent-4-enal
3. Second Hydroformylation This compound / Pent-4-enal, CO, H₂Rhodium-based catalysts (e.g., Rh/DIOP)Adipaldehyde

Relevance of Adipaldehyde to Nylon-6,6 Synthesis

Adipaldehyde is a direct precursor to adipic acid, one of the two essential monomers required for the synthesis of Nylon-6,6, a widely used engineering thermoplastic. The conversion of adipaldehyde to adipic acid is achieved through an oxidation reaction, where both terminal aldehyde groups of adipaldehyde are oxidized to carboxylic acid groups.

Once adipic acid is produced, it is typically converted to a more reactive derivative, adipoyl chloride. The synthesis of Nylon-6,6 then proceeds via a condensation polymerization reaction between adipoyl chloride and the second monomer, hexamethylenediamine (B150038). This reaction forms strong amide bonds and releases hydrogen chloride as a byproduct, resulting in the formation of the long-chain polyamide known as Nylon-6,6. The "6,6" designation refers to the six carbon atoms in the hexamethylenediamine monomer and the six carbon atoms in the adipic acid monomer.

Chiral Synthesis of Functionalized this compound Derivatives

The presence of two reactive functional groups makes this compound a promising substrate for asymmetric synthesis, allowing for the creation of chiral molecules with specific three-dimensional arrangements. Chiral functionalized derivatives of this compound can serve as valuable building blocks for complex targets in the pharmaceutical and fine chemical industries.

While specific, large-scale industrial examples of chiral synthesis starting from this compound are not widely documented in readily available literature, the principles of modern organic chemistry provide a clear framework for such transformations. The aldehyde functional group is particularly amenable to a variety of well-established asymmetric reactions, including:

Asymmetric Aldol (B89426) Reactions: The aldehyde of this compound can act as an electrophile in aldol reactions. By using a chiral catalyst or a chiral auxiliary, it is possible to control the stereochemistry of the newly formed β-hydroxy carbonyl adduct, leading to the creation of two new stereocenters with high diastereoselectivity and enantioselectivity.

Asymmetric Allylation/Crotylation: The aldehyde can be attacked by chiral allyl or crotyl metal reagents to form homoallylic alcohols with excellent stereocontrol.

Organocatalysis: Chiral amine catalysts, such as proline and its derivatives, can activate this compound towards stereoselective additions by forming chiral enamines or iminium ions.

These methods could be employed to synthesize a wide range of enantiomerically enriched this compound derivatives, where the stereochemistry at the α- and β-positions relative to the carbonyl group is precisely controlled. Such chiral building blocks are of high value for the total synthesis of complex natural products and pharmaceuticals.

Role in the Synthesis of Specialty Chemicals

Beyond polymers, this compound is a key starting material for a variety of specialty chemicals, including high-performance plasticizer alcohols and advanced intermediates for the pharmaceutical sector.

Formation of Plasticizer Alcohols (e.g., 2-Propylheptanol-1) from this compound Derivatives

This compound is a precursor to 2-propylheptanol-1, a C10 alcohol that is a significant component in the production of high-performance plasticizers. These plasticizers are used to increase the flexibility and durability of polymers like PVC.

The synthesis pathway involves an aldol condensation reaction. Under basic conditions, this compound can undergo a self-condensation or react with its hydrogenation product, pentanal. This reaction forms a larger unsaturated aldehyde, 2-propylheptenal, via an aldol intermediate that subsequently dehydrates. The final step is the hydrogenation of this unsaturated aldehyde, which reduces both the carbon-carbon double bond and the aldehyde group to yield the saturated alcohol, 2-propylheptanol-1. This multi-step process effectively doubles the carbon chain length, converting a C5 aldehyde into a C10 alcohol.

Table 2: Synthesis of 2-Propylheptanol-1

StepReaction TypeReactant(s)Key IntermediateFinal Product
1 Aldol CondensationThis compound / Pentanal2-Propylheptenal-
2 Hydrogenation2-Propylheptenal, H₂-2-Propylheptanol-1

Intermediates for Pharmaceutical and Agro-chemical Compounds

The reactivity of this compound makes it a useful intermediate in the synthesis of complex molecules, including those with potential pharmaceutical applications. Research has pointed to the potential antimicrobial, antioxidant, and anti-inflammatory properties of this compound itself, suggesting its derivatives could be of significant interest. researchgate.net

A notable example is its use as a precursor in the synthesis of the natural product conidiogenone B . this compound can be used to generate electron-rich dienes, which then participate in Diels-Alder reactions to construct the complex polycyclic core of such molecules. Conidiogenone B is a diterpene that has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.nettandfonline.com This application underscores the value of this compound as a starting material for synthesizing pharmaceutically relevant compounds with intricate stereochemistry. researchgate.nettandfonline.com

While the versatile reactivity of this compound suggests its potential as a building block in the agrochemical industry, specific examples of its use as a direct intermediate in the synthesis of commercial agrochemicals are not extensively detailed in the surveyed literature. However, its ability to participate in a wide range of carbon-carbon bond-forming reactions makes it a plausible candidate for the synthesis of novel active ingredients.

Cascade and Multi-Component Reactions Involving this compound as a Reactant

While the application of α,β-unsaturated aldehydes in cascade and multi-component reactions is a well-established field, specific documented examples detailing the use of this compound are not extensively reported in readily available scientific literature. However, the inherent reactivity of its functional groups suggests its potential as a valuable component in such transformations. Cascade and multi-component reactions are designed to create multiple bonds and stereocenters in a sequential manner, often under the control of a single catalyst. These reactions are prized for their ability to rapidly build molecular complexity, mirroring the efficiency of biosynthetic pathways.

In hypothetical scenarios, this compound could serve as a key reactant in various cascade sequences. For instance, it could undergo an initial Michael addition reaction at the β-position of its carbon-carbon double bond, followed by an intramolecular aldol condensation involving the aldehyde group. wikipedia.orgncert.nic.in This type of tandem Michael-aldol reaction is a powerful tool for the construction of cyclic and polycyclic systems.

Furthermore, in the realm of multi-component reactions, this compound could theoretically be incorporated into processes like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which traditionally utilize aldehydes. These reactions bring together three or more reactants in a one-pot synthesis to generate complex heterocyclic structures. The unique electronic and steric properties of this compound, compared to simpler aldehydes, could lead to the formation of novel and structurally diverse products.

Organocatalysis, in particular, offers a powerful platform for activating α,β-unsaturated aldehydes like this compound in cascade reactions. Chiral secondary amine catalysts, for example, can activate enals through the formation of chiral iminium ions, facilitating a range of enantioselective transformations. This activation mode could enable this compound to participate in stereoselective cascade reactions, leading to the synthesis of chiral molecules with high optical purity.

Despite the logical extension of known methodologies to include this compound, the current body of scientific literature accessible through extensive searches does not provide specific, detailed research findings or data tables for its use in cascade and multi-component reactions. The following table illustrates a generalized scheme for a potential cascade reaction involving an α,β-unsaturated aldehyde like this compound, based on established chemical principles.

Table 1: Hypothetical Organocatalyzed Cascade Reaction Involving an α,β-Unsaturated Aldehyde

Reactant AReactant BCatalystReaction TypeIntermediateFinal Product Structure
This compound1,3-Dicarbonyl CompoundChiral Secondary AmineMichael AdditionEnamineSubstituted Cyclohexenone

It is important to note that the above table is a representation of a plausible reaction based on known reactivity patterns of similar compounds and not based on a specific documented reaction of this compound. Further research and experimental validation are necessary to explore and establish the role of this compound as a strategic building block in the context of cascade and multi-component reactions for the synthesis of complex molecules.

Future Directions and Emerging Research Avenues in Pent 3 Enal Chemistry

Sustainable Synthesis of Pent-3-enal

A primary focus for future research is the development of green and sustainable methods for producing this compound, moving away from traditional petrochemical routes. This involves exploring both biological and renewable feedstock-based approaches.

The field of biocatalysis offers a promising avenue for the environmentally benign synthesis of aldehydes. While direct enzymatic production of this compound is an emerging area, existing research on analogous systems provides a clear roadmap for future investigation. Enzymes such as ene-reductases, which catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds, could potentially be engineered to operate in reverse or be adapted for β,γ-unsaturated systems.

Another fertile ground for research is the lipoxygenase (LOX) pathway, which plants use to produce a variety of volatile compounds, including C6 and C9 aldehydes, from polyunsaturated fatty acids. Future work could focus on identifying or engineering enzymes from this pathway, such as hydroperoxide lyases, to accept shorter-chain fatty acid precursors or modified substrates that could be cleaved to yield C5 aldehydes like this compound. The development of whole-cell biocatalysts or cell-free enzymatic cascades represents a key strategy to achieve efficient and sustainable production.

The transition to a bio-based economy necessitates the use of renewable feedstocks. A significant pathway to this compound is through the hydroformylation of 1,3-butadiene (B125203). Emerging research has successfully demonstrated the production of 1,3-butadiene from biomass, offering a green route to this crucial precursor. riken.jpresearchgate.net Key bio-based routes include:

From Bio-ethanol: Catalytic processes like the Lebedev and Ostromisslensky methods can convert ethanol (B145695), derived from the fermentation of sugars from sources like corn or sugarcane, into 1,3-butadiene. rsc.orgmdpi.com

From Fermentation of Sugars: A direct fermentation pathway from glucose to 1,3-butadiene has been established in engineered microorganisms like Escherichia coli. riken.jp This approach bypasses intermediate chemical conversion steps, offering a more direct link between biomass and the precursor.

Another synthetic precursor to this compound is pent-2-ene-1,4-diol. Research into the catalytic conversion of biomass-derived platform chemicals, such as furfural (B47365) (a C5 compound), could yield pathways to these C5 diols, further diversifying the renewable feedstock base for this compound synthesis. nih.gov

Advanced Catalysis for Highly Selective Transformations of this compound

This compound's bifunctional nature presents both a challenge and an opportunity for catalysis. Future research will focus on developing highly selective methods that can precisely target either the aldehyde or the alkene moiety, particularly in an asymmetric fashion.

Asymmetric catalysis is a cornerstone of modern organic synthesis. While extensive research has been conducted on α,β-unsaturated aldehydes, the β,γ-unsaturation of this compound offers a unique scaffold for novel enantioselective transformations. A key feature of this compound is its ability to isomerize to the conjugated α,β-isomer, pent-2-enal, under catalytic conditions. Future research can exploit this property, leading to two distinct strategic approaches.

In Situ Isomerization-Functionalization: Catalytic systems can be designed to first promote the isomerization of this compound to pent-2-enal, which is then intercepted in an asymmetric reaction. This opens the door to a vast array of well-established organocatalytic and transition-metal-catalyzed reactions, including:

Michael Additions: The conjugate addition of nucleophiles to the activated pent-2-enal intermediate.

Diels-Alder Reactions: Employing the conjugated aldehyde as a dienophile.

Aldol (B89426) and Mannich Reactions: Using the enolizable aldehyde for C-C and C-N bond formation.

Direct Functionalization of the β,γ-Unsaturated System: Developing catalysts that can engage directly with this compound without prior isomerization is a more challenging but potentially more rewarding frontier. This could involve selective reactions at the aldehyde, allylic functionalization at the C5 position, or transformations involving the non-conjugated double bond.

The success of the catalytic transformations described above hinges on the development of sophisticated ligands and organocatalysts. For transition metal catalysis, the design of novel chiral ligands will be paramount for controlling both chemo-, regio-, and enantioselectivity. Building on ligands used in related processes, such as the phosphine (B1218219) ligands used in butadiene hydroformylation, future research could explore ligand architectures that can differentiate between the isomeric forms of pentenal or direct catalysts to specific positions on the molecule.

In the realm of organocatalysis, catalysts like diarylprolinol silyl (B83357) ethers have proven effective in activating α,β-unsaturated aldehydes through the formation of dienamine intermediates. semanticscholar.org Future work will involve designing catalysts that can effectively form reactive intermediates with this compound or its isomerized form, enabling novel asymmetric reactions such as γ-functionalization.

Mechanistic Elucidation of Underexplored Reactions of this compound

A deeper, foundational understanding of this compound's reactivity is crucial for developing new synthetic methods. Many of its potential reactions remain mechanistically underexplored.

A primary area for investigation is the isomerization of this compound to pent-2-enal . This β,γ- to α,β-unsaturated carbonyl isomerization is a critical equilibrium that influences the outcome of many catalytic reactions. researchgate.net Future research should employ a combination of kinetic experiments and computational studies (e.g., Density Functional Theory) to elucidate the mechanisms of this transformation under various conditions (acidic, basic, and metal-catalyzed). Understanding the thermodynamics and kinetics of this process will allow for precise control over which isomer is the dominant reactive species.

Furthermore, the mechanisms of other fundamental reactions, such as aldol condensation , are more complex for this compound than for simple saturated aldehydes. The presence of the double bond and the potential for isomerization introduce multiple competing pathways. Mechanistic studies are needed to map the potential energy surfaces for these reactions, identify key intermediates and transition states, and ultimately predict and control product distribution.

Synergistic Integration of Computational and Experimental Methodologies in this compound Research

The convergence of computational modeling and experimental validation is a powerful strategy for deepening the understanding of the complex reactivity of molecules like this compound. This synergy allows researchers to predict reaction outcomes, elucidate complex mechanisms, and rationally design new chemical processes.

Theoretical Modeling and Computational Chemistry: Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the reaction landscapes of unsaturated aldehydes. nih.govacs.orgresearchgate.net These methods can calculate thermodynamic and kinetic parameters, providing insights into reaction feasibility and selectivity that are often difficult to probe experimentally. For instance, DFT can be used to model reaction pathways, such as the deformylation of aldehydes, by calculating the energy barriers for different proposed mechanisms, including inner-sphere and outer-sphere pathways. nih.govacs.org This theoretical approach helps in identifying the rate-determining steps and understanding how factors like solvents or catalysts influence the reaction. nih.govwhiterose.ac.uk

In the context of atmospheric chemistry, computational models are used to predict the reactivity of unsaturated carbonyls with atmospheric oxidants like ozone, which is crucial for understanding their environmental fate. rsc.org For closely related C5 unsaturated systems, sophisticated models combining quantum chemical calculations with master equation simulations have been used to investigate reaction kinetics over wide temperature and pressure ranges. nih.gov This dual approach allows for the optimization of model parameters directly against experimental data, such as time-resolved species concentrations. nih.gov

Experimental Validation and Mechanistic Studies: The predictions generated from computational models require rigorous experimental validation. researchgate.netnih.gov Advanced analytical techniques are crucial for this purpose. For example, laser-photolysis photoionization mass spectrometry can be used to conduct time-resolved experiments to measure the kinetics of radical reactions under various conditions. nih.gov The experimental data obtained, such as decay rates of reactants, can then be used to refine and constrain the computational models, leading to a more accurate and predictive understanding of the chemical system. nih.gov

The table below illustrates how computational and experimental techniques can be integrated to study the reactivity of this compound and related unsaturated systems.

Research QuestionComputational MethodologyExperimental Validation TechniqueInsights Gained
Reaction Mechanism Density Functional Theory (DFT)Kinetic Studies, Product Analysis (GC-MS, NMR)Elucidation of reaction pathways and transition states. nih.govacs.orgwhiterose.ac.uk
Reaction Kinetics Master Equation Simulations, Transition State TheoryLaser Photolysis, Mass SpectrometryDetermination of rate constants and their dependence on temperature/pressure. nih.gov
Catalyst Design DFT Modeling of Catalyst-Substrate InteractionsReactor Experiments, Surface Science TechniquesRational design of selective catalysts for hydrogenation or oxidation. nih.govresearchgate.net
Atmospheric Fate Quantum Chemistry Calculations of Reaction RatesSmog Chamber Studies, Flow Reactor MeasurementsPrediction of environmental lifetime and secondary organic aerosol formation. copernicus.org

This integrated approach ensures that theoretical predictions are grounded in empirical reality, accelerating the discovery and optimization of chemical reactions involving this compound.

Development of Novel Applications for this compound and its Functionalized Derivatives

The inherent reactivity of the aldehyde and the carbon-carbon double bond makes this compound a versatile building block in organic synthesis. Research is actively exploring its potential in fine chemicals, pharmaceuticals, and materials science.

Fine Chemicals and Polymer Precursors: this compound is a valuable intermediate in the chemical industry. One significant application involves its isomerization to pent-4-enal, which can then undergo hydroformylation to produce adipaldehyde (B86109). Adipaldehyde is a key precursor to adipic acid and hexamethylenediamine (B150038), the monomers used in the large-scale production of Nylon 6,6. The selective reduction of the aldehyde group in this compound to pent-3-en-1-ol, while preserving the double bond, is another important transformation. shaalaa.combrainly.in This reaction can be achieved using specific reducing agents like Lithium Aluminium Hydride (LiAlH₄), whereas catalytic hydrogenation with H₂/Ni reduces both functional groups to yield pentan-1-ol. shaalaa.combrainly.in

Functionalized α,β-unsaturated aldehydes, a class to which this compound belongs, are widely used as starting materials for producing dyes, pesticides, and aromatic compounds. mdpi.com

Pharmaceuticals and Bioactive Compounds: There is growing interest in the biological activities of this compound and its derivatives. Research is ongoing into its potential antimicrobial, antioxidant, and anti-inflammatory properties, which could lead to pharmaceutical applications. ontosight.ai Unsaturated aldehydes are known to be involved in biochemical pathways related to lipid peroxidation. researchgate.netontosight.ai As reactive species, they can interact with biological nucleophiles, a property that can be harnessed for therapeutic purposes. researchgate.net

Furthermore, functionalized unsaturated aldehydes serve as key intermediates in the synthesis of complex, biologically active natural products and their analogues. mdpi.comnih.govnih.gov The ability to introduce various functional groups onto the this compound scaffold opens up avenues for creating novel molecular architectures with potential therapeutic value, such as γ-lactams or steroidal alkaloids. mdpi.com

Flavor and Fragrance Industry: Aldehydes are fundamental components of flavors and fragrances, contributing to a wide range of sensory profiles. ontosight.aimdpi.com this compound itself is a contributor to the flavor and aroma of some fruits and vegetables. ontosight.ai While its direct use in perfumery may be limited, its derivatives hold potential. thegoodscentscompany.comscribd.com The modification of the this compound structure, for instance, through acetalization or by creating longer-chain analogues, is a strategy used to develop new aroma chemicals with improved stability and unique olfactory characteristics. researchgate.net The chemical industry continuously seeks new molecules, and the functionalization of readily available synthons like this compound is a promising route for innovation in this field. scribd.com

The potential applications of this compound and its derivatives are summarized in the table below.

Application AreaSpecific UseKey Functionalized Derivatives or Related Compounds
Polymers & Materials Precursor for Nylon 6,6 monomers.Adipaldehyde (via isomerization and hydroformylation).
Fine Chemicals Synthesis of alcohols, dyes, and pesticides. mdpi.comPent-3-en-1-ol, Pentan-1-ol. shaalaa.com
Pharmaceuticals Potential antimicrobial, antioxidant, and anti-inflammatory agents. ontosight.ai Building block for complex molecules.Functionalized γ-lactams, Steroidal alkaloids. mdpi.com
Flavor & Fragrance Contributes to natural aromas. ontosight.ai Base for synthetic aroma chemicals. scribd.comAcetal (B89532) derivatives, longer-chain unsaturated aldehydes. researchgate.net

As synthetic methodologies become more sophisticated and the understanding of its chemical behavior deepens, this compound is poised to become an increasingly important platform chemical for a diverse range of advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pent-3-enal, and how do reaction conditions influence yield and purity?

  • Methodological Guidance :

  • Synthetic routes include aldol condensation of acetaldehyde with propanal or oxidation of 3-pentenol. Reaction conditions (e.g., temperature, catalyst type, solvent polarity) must be optimized to minimize side reactions like isomerization or polymerization.
  • Document protocols rigorously, including reagent purity, catalyst loading, and reaction time, to ensure reproducibility .
  • Quantify yields using gas chromatography (GC) or high-performance liquid chromatography (HPLC), adhering to metric system standards for measurements (e.g., reporting yields to two decimal places) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Look for characteristic peaks: δ 9.5–9.8 ppm (aldehyde proton), δ 5.0–5.5 ppm (alkene protons), and coupling constants (J ≈ 10–15 Hz for trans-configuration).
  • Infrared (IR) Spectroscopy : Identify aldehyde C=O stretch (~1720 cm⁻¹) and conjugated alkene C=C stretch (~1650 cm⁻¹).
  • Validate spectral assignments with computational simulations (e.g., DFT calculations) and cross-reference with published databases .

Q. How does pH affect this compound’s stability, and what degradation products form under acidic or basic conditions?

  • Methodological Guidance :

  • Conduct kinetic studies under controlled pH (e.g., buffered solutions at pH 2–12) and monitor degradation via GC-MS.
  • Acidic conditions may promote hydration to 3-pentene-1,5-diol, while basic conditions could trigger Cannizzaro reactions or aldol adduct formation.
  • Use accelerated stability testing with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in complex reaction environments?

  • Methodological Guidance :

  • Employ density functional theory (DFT) to model transition states for reactions like electrophilic addition or oxidation. Validate with experimental kinetic data.
  • Use molecular dynamics simulations to study solvent effects on reaction pathways.
  • Ensure dataset relevance by cross-verifying computational parameters (e.g., basis sets, solvation models) with experimental outcomes .

Q. What strategies resolve contradictions in reported kinetic data for this compound’s oxidation?

  • Methodological Guidance :

  • Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., oxygen partial pressure, catalyst surface area).
  • Design controlled experiments to isolate factors (e.g., use a microreactor for precise temperature and pressure regulation).
  • Apply statistical tools (e.g., multivariate regression) to quantify the impact of each variable .

Q. What isotopic labeling approaches track this compound’s metabolic pathways in biological systems?

  • Methodological Guidance :

  • Synthesize deuterium- or carbon-13-labeled this compound to trace metabolic intermediates via mass spectrometry imaging (MSI) or NMR.
  • Collaborate with bioanalytical labs to develop protocols for in vivo studies, ensuring ethical compliance (e.g., minimizing animal subjects) .
  • Share raw datasets and analytical codes openly to enhance reproducibility and trustworthiness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.